4-Fluoro-2-methyl-thiobenzamide

Description

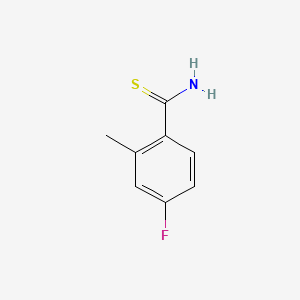

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNS/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVOYVGIXSEIKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256482-73-1 | |

| Record name | 4-FLUORO-2-METHYL-THIOBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation Research on 4 Fluoro 2 Methyl Thiobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule. For 4-Fluoro-2-methyl-thiobenzamide, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides an unambiguous assignment of its structure.

Proton (¹H) and Carbon (¹³C) NMR Analysis for Constitutional and Configurational Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques that map the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the thioamide N-H protons. The aromatic region would display complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The methyl group protons would appear as a singlet, shifted downfield due to the proximity to the aromatic ring. The thioamide protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and possible chemical exchange.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. In a proton-decoupled spectrum, each carbon atom appears as a single line. The thioamide carbonyl carbon (C=S) is characteristically observed at a very low field (downfield) region. The aromatic carbons show distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The carbon directly bonded to fluorine exhibits a large one-bond C-F coupling constant.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and substituent effects.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| CH₃ | ~2.4 | ~20 | Singlet in ¹H NMR. |

| Aromatic CH | 7.0 - 7.8 | 115 - 140 | Complex splitting patterns in ¹H NMR due to H-H and H-F coupling. |

| Aromatic C-CH₃ | - | ~138 | Quaternary carbon. |

| Aromatic C-F | - | ~163 (d, ¹JCF ≈ 250 Hz) | Quaternary carbon, shows large coupling to ¹⁹F. |

| Aromatic C-C(S)NH₂ | - | ~135 | Quaternary carbon. |

| C=S | - | ~200 | Thioamide carbon, typically found at very low field. |

| NH₂ | ~7.5 - 8.5 (broad) | - | Broad signal in ¹H NMR. |

Fluorine (¹⁹F) NMR Studies on Electronic Environments and Interactions of the Fluorine Atom

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large gyromagnetic ratio. nih.gov The ¹⁹F chemical shift is exceptionally sensitive to the electronic microenvironment, making it a powerful probe of molecular structure and interactions. nih.govbiophysics.org The chemical shift range for ¹⁹F is much wider than for ¹H, which minimizes signal overlap. nih.gov

In this compound, the ¹⁹F NMR spectrum would consist of a single resonance for the fluorine atom on the aromatic ring. The precise chemical shift of this signal provides insight into the electronic effects of the methyl and thioamide substituents. The resonance would be split into a multiplet due to coupling with the neighboring aromatic protons (typically ortho and meta protons). Analysis of these coupling constants can further aid in the assignment of the proton signals. The sensitivity of the ¹⁹F nucleus means that changes in its chemical environment, such as those caused by solvent effects or intermolecular interactions, can be readily detected. nih.govrsc.org

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are crucial for establishing the complete connectivity of a molecule by correlating signals from different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the coupled protons on the aromatic ring, allowing for the definitive assignment of their relative positions. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would show a correlation peak between the methyl protons and the methyl carbon, as well as correlations for each aromatic C-H pair, unambiguously linking the ¹H and ¹³C assignments. sdsu.edu

Table 2: Expected Key 2D NMR Correlations for this compound

| 2D Experiment | Correlated Nuclei | Information Gained |

| COSY | ¹H ↔ ¹H | Shows coupling between adjacent aromatic protons (e.g., H5↔H6). |

| HSQC | ¹H ↔ ¹³C (¹J) | Connects methyl protons to methyl carbon; connects aromatic protons to their respective carbons. |

| HMBC | ¹H ↔ ¹³C (²J, ³J) | - Aromatic protons to the thioamide carbon (C=S).- Methyl protons to aromatic carbons C1 and C2.- Aromatic protons to neighboring carbons. |

Vibrational Spectroscopy (Infrared and Raman) Analysis for Functional Group Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov These methods are complementary and are instrumental in characterizing the thioamide functional group and intermolecular interactions in this compound.

Characteristic Vibrational Modes of the Thioamide Group in this compound

The thioamide group (-C(S)NH₂) gives rise to several characteristic vibrational bands. Unlike the amide group, where the C=O stretch is a relatively pure vibration, the thioamide vibrations are highly coupled mixtures of C-N stretching, N-H bending, and C=S stretching modes. scispace.com

Several key "thioamide bands" have been identified:

Thioamide A band: Associated with the N-H stretching vibration, typically found in the 3100-3400 cm⁻¹ region. scispace.com

Thioamide B band: A strong and characteristic absorption in the 1400-1600 cm⁻¹ range, primarily arising from a coupled vibration of C-N stretching and N-H bending. scispace.com

Thioamide F and G bands: These bands, appearing near 700 cm⁻¹ and below 800 cm⁻¹, respectively, have significant contributions from the C=S stretching vibration. scispace.com The substitution of sulfur with selenium results in a significant shift of the G band to lower frequencies, confirming its association with the C=S bond. scispace.com

Table 3: Characteristic Vibrational Modes of the Thioamide Group

| Thioamide Band | Approximate Frequency Range (cm⁻¹) | Primary Vibrational Assignment |

| A Band | 3100 - 3400 | N-H stretching |

| B Band | 1400 - 1600 | C-N stretching coupled with N-H in-plane bending |

| F Band | ~700 | Mixed C-N and C=S stretching |

| G Band | < 800 | Primarily C=S stretching |

Conformational Isomerism and Hydrogen Bonding Interactions as Probed by IR and Raman Spectroscopy

In the solid state, primary thioamides like this compound are expected to form intermolecular hydrogen bonds. The thioamide group can act as both a hydrogen bond donor (the N-H protons) and an acceptor (the sulfur atom), leading to the formation of N-H···S hydrogen-bonded dimers or chains. nih.gov

The formation of these hydrogen bonds has a distinct effect on the vibrational spectrum:

The N-H stretching frequency (Thioamide A band) shifts to a lower wavenumber (a red shift) compared to the free molecule. The magnitude of this shift is related to the strength of the hydrogen bond. nih.gov

The N-H in-plane and out-of-plane bending modes shift to higher wavenumbers (a blue shift). nih.gov

By comparing the spectra of the compound in the solid state versus in a dilute, non-polar solvent (where it exists as a monomer), the presence and strength of hydrogen bonding can be evaluated.

Conformational isomerism in this molecule could arise from the restricted rotation around the aryl-C(S) bond. While potentially subtle, different conformers may exhibit slight differences in their vibrational frequencies. Low-temperature IR or Raman spectroscopy can sometimes be used to "freeze out" and identify different conformational isomers present in a sample. mdpi.com

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Mass Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

While specific experimental mass spectra for this compound are not widely published, its fragmentation pattern under electron impact (EI) ionization can be predicted based on the established principles for aromatic amides and thioamides. The primary fragmentation pathways are expected to involve cleavages adjacent to the thioamide functional group, leading to the formation of structurally informative fragment ions.

Upon ionization, the molecular ion ([M]•+) is formed. The most characteristic fragmentation for aromatic amides and thioamides is the cleavage of the bond between the carbonyl/thiocarbonyl carbon and the nitrogen atom (α-cleavage). This would result in the loss of a neutral aminyl radical (•NH2) to form a stable, resonance-stabilized 4-fluoro-2-methyl-thiobenzoyl cation. This cation is typically a prominent peak in the spectrum.

Further fragmentation of this thiobenzoyl cation can occur through the loss of the thiocarbonyl group (CS), yielding a 4-fluoro-2-methylphenyl cation. The aromatic ring itself can undergo fragmentation, leading to smaller charged species. Another potential fragmentation pathway involves the loss of the methyl group from the molecular ion.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Description | Proposed Structure / Formula | Predicted m/z |

| Molecular Ion | [C8H8FNS]•+ | 169 |

| Loss of •NH2 | [C8H6FS]+ | 153 |

| Loss of CS from [M-NH2]+ | [C7H6F]+ | 109 |

| Loss of •CH3 | [C7H5FNS]•+ | 154 |

| Phenyl Cation | [C6H5]+ | 77 |

Note: This data is predictive and based on common fragmentation patterns of analogous compounds.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition by measuring its mass-to-charge ratio with very high accuracy (typically within 5 ppm). This precision allows for the differentiation between ions that have the same nominal mass but different elemental formulas.

For this compound (C8H8FNS), HRMS can confirm its elemental composition by matching the experimentally measured accurate mass to the theoretically calculated exact mass. This technique is crucial for confirming the identity of a newly synthesized compound or for identifying unknowns in a complex mixture. The high resolution distinguishes the target ion from other potential isobaric (same integer mass) interferences.

Table 2: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Elemental Formula | Theoretical Exact Mass (m/z) |

| [M]•+ | C8H8FNS | 169.03615 |

| [M+H]+ | C8H9FNS | 170.04392 |

| [M+Na]+ | C8H8FNNaS | 192.02589 |

| [M+K]+ | C8H8FKNS | 207.99983 |

X-ray Crystallography and Solid-State Structural Investigations of this compound and its Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into molecular geometry, intermolecular interactions, and crystal packing.

As of this writing, a single-crystal X-ray structure of this compound has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD). However, analysis of closely related structures, such as 3-Methylthiobenzamide, can provide valuable insights into the expected molecular geometry and bond parameters.

In such thiobenzamide (B147508) structures, the thioamide group (-CSNH2) and the aromatic ring are typically not perfectly coplanar due to steric hindrance. The dihedral angle between the plane of the aromatic ring and the plane of the thioamide group is a key conformational parameter. Bond lengths within the thioamide group, particularly the C=S and C-N bonds, are characteristic and reflect the partial double bond character due to resonance. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring is expected to subtly influence the electron distribution and, consequently, the bond lengths and angles throughout the molecule.

Table 3: Selected Bond Parameters from an Analogous Compound (3-Methylthiobenzamide)

| Parameter | Bond/Angle | Value |

| Bond Length | C=S | ~1.65 Å |

| Bond Length | C-N | ~1.33 Å |

| Bond Length | C(aryl)-C(thio) | ~1.50 Å |

| Dihedral Angle | Aromatic Ring - Thioamide Plane | ~36.0° |

Note: Data is for the analogue 3-Methylthiobenzamide and serves as an estimation for the target compound.

The solid-state architecture of thiobenzamide crystals is governed by a network of intermolecular interactions. The primary and most robust interaction is the hydrogen bond formed between the N-H donors of the thioamide group and the sulfur atom acceptor of a neighboring molecule. This interaction typically leads to the formation of centrosymmetric R2(8) dimers, a common and stable supramolecular synthon in primary thioamides. acs.org These dimers can then further assemble into chains or sheets through other weaker interactions.

In this compound, in addition to the strong N-H···S hydrogen bonds, other interactions are expected to play a significant role in the crystal packing. These include:

C-H···S and C-H···F interactions: Weak hydrogen bonds involving aromatic or methyl C-H donors.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Disorder: Disorder is a common phenomenon in molecular crystals. However, studies on fluorinated benzamides have shown that fluorine substitution can suppress disorder in otherwise disordered crystal structures. This effect is attributed to the specific packing constraints introduced by the fluorine atoms.

The interplay of these varied interactions dictates the final crystal packing motif, influencing the physical properties of the solid material.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of study in materials and pharmaceutical science, as different polymorphs can have distinct physical properties. The thiobenzamide scaffold, with its strong hydrogen bonding capabilities and potential for conformational flexibility (rotation around the C(aryl)-C(thio) bond), is susceptible to polymorphism. The specific arrangement of molecules in the crystal lattice can be influenced by crystallization conditions, leading to different packing motifs and, consequently, different polymorphs. Studies on benzamide (B126) have revealed multiple polymorphic forms, suggesting that thiobenzamide analogues could exhibit similar behavior.

Co-crystallization is a technique used to modify the physical properties of a solid by crystallizing it with another molecular component (a co-former). The thioamide group in this compound is an excellent hydrogen bond donor and a moderate acceptor, making it an ideal candidate for forming co-crystals with compounds containing complementary functional groups (e.g., pyridines, carboxylic acids). By forming robust N-H···N or N-H···O hydrogen bonds with a co-former, it is possible to generate novel crystalline materials with tailored properties. The study of co-crystallization in thioamides has demonstrated that the strong N-H···S homosynthon can be disrupted in favor of forming stable heterosynthons with suitable co-formers.

Theoretical and Computational Investigations of 4 Fluoro 2 Methyl Thiobenzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like 4-Fluoro-2-methyl-thiobenzamide at an electronic level. These methods allow for the detailed investigation of molecular structure, reactivity, and other characteristics that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the molecular geometry and electronic properties of various organic compounds. For thioamides, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), provide reliable results that correlate well with experimental data where available.

Computational studies on related aromatic thioamides, such as 4-fluorothiobenzamide, reveal that the thioamide group (-CSNH2) and the benzene (B151609) ring are nearly coplanar in the most stable conformation. This planarity allows for maximum π-conjugation between the ring and the thioamide moiety. The introduction of a methyl group at the 2-position in this compound likely introduces a slight steric hindrance, which may cause a minor deviation from perfect planarity. This can influence the bond lengths and angles of the molecule.

DFT calculations are used to optimize the molecular geometry, yielding key parameters such as bond lengths and angles. For the parent compound 4-fluorothiobenzamide, crystal structure data provides a benchmark for these calculations. nih.gov The theoretical values for this compound would be expected to show slight variations due to the electronic and steric effects of the ortho-methyl group.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds) Note: This data is illustrative and based on typical values for similar structures calculated using DFT methods. Actual values would require specific calculations for this exact molecule.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C=S | 1.685 |

| C-N | 1.320 |

| C(ring)-C(thioamide) | 1.495 |

| C-F | 1.355 |

| C-C (aromatic) | 1.390 - 1.405 |

| C(ring)-C(methyl) | 1.510 |

| **Bond Angles (°) ** | |

| S=C-N | 124.5 |

| S=C-C(ring) | 121.0 |

| N-C-C(ring) | 114.5 |

| C-C-F | 119.0 |

| C-C-C(methyl) | 121.5 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter; a smaller gap implies higher reactivity and lower kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the thioamide group, particularly the sulfur and nitrogen atoms, as well as the π-system of the benzene ring. This indicates that these are the most probable sites for electrophilic attack. The LUMO is likely distributed over the thiocarbonyl (C=S) bond and the aromatic ring, representing the regions susceptible to nucleophilic attack. The presence of the electron-withdrawing fluorine atom would lower the energy of the molecular orbitals, while the electron-donating methyl group would raise them.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound Note: The energy values are illustrative and represent typical results from DFT calculations on similar aromatic thioamides.

| Property | Predicted Value (eV) | Contribution |

|---|---|---|

| HOMO Energy | -6.5 | π-orbitals of the thioamide group and aromatic ring |

| LUMO Energy | -1.8 | π*-orbitals of the thiocarbonyl and aromatic ring |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates high stability and moderate reactivity |

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. tandfonline.com The map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In the EPS map of this compound, the most negative potential is expected to be concentrated around the sulfur atom of the thiocarbonyl group, owing to its high electronegativity and lone pairs of electrons. A secondary negative region would be associated with the nitrogen atom of the amide. The fluorine atom, despite its high electronegativity, also creates a region of negative potential. Conversely, the hydrogen atoms of the amine group (-NH2) would exhibit the most positive potential, making them the primary sites for hydrogen bonding and interaction with nucleophiles. The aromatic protons would also show a degree of positive potential. tandfonline.comresearchgate.net

Conformational Analysis and Molecular Dynamics (MD) Simulations

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis and molecular dynamics simulations are employed to explore the molecule's flexibility and its behavior in different environments.

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. mdpi.com For this compound, the most significant rotational barrier is associated with the single bond connecting the thiocarbonyl carbon to the benzene ring.

By rotating this bond, a PES map can be generated, revealing the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states. For related thiobenzamides, the most stable conformer is typically the one where the thioamide group is coplanar with the aromatic ring, maximizing π-conjugation. The presence of the ortho-methyl group in this compound would create steric repulsion with the thioamide group. This interaction could potentially raise the energy of the planar conformer and possibly favor a slightly twisted, non-planar ground state conformation to alleviate the steric strain. The PES scan would quantify the energy difference between the planar and twisted forms and determine the rotational energy barrier.

The conformation and dynamic behavior of a molecule can be significantly influenced by the surrounding solvent. acs.org Molecular Dynamics (MD) simulations are used to study these effects by simulating the movement of the solute molecule and a large number of explicit solvent molecules over time. rsc.org

For this compound, the solvent can affect the conformational equilibrium, particularly the Z/E isomerism around the C-N bond and the rotation around the C(ring)-C(thioamide) bond. acs.org Polar solvents are expected to stabilize more polar conformers through dipole-dipole interactions and hydrogen bonding. The hydrogen atoms of the -NH2 group and the sulfur atom of the C=S group are capable of forming hydrogen bonds with protic solvents (like water or alcohols) or aprotic polar solvents.

MD simulations can reveal how the solvent shell is structured around the molecule and how these specific solute-solvent interactions can alter the potential energy landscape, favoring certain conformations over others. chemrxiv.org For instance, in a non-polar solvent like dodecane, intramolecular forces would dominate, while in a polar solvent like water or a hydrogen-bonding solvent, the intermolecular interactions would play a much larger role in determining the predominant conformation and its dynamic fluctuations. rsc.org

Intermolecular Interactions in Dimeric or Aggregate States (e.g., π-stacking)

The solid-state architecture of thioamides, including this compound, is significantly influenced by a variety of intermolecular interactions. These non-covalent forces dictate the crystal packing and can influence the physicochemical properties of the compound.

Primary aromatic thioamides commonly form dimeric structures through a robust eight-membered hydrogen-bonded ring synthon, denoted as R²₂(8), where the N-H group of one molecule interacts with the C=S group of another. rsc.orgpsu.edursc.orgresearchgate.net This {⋯H–N–C=S}₂ synthon is a recurring and predictable feature in the crystal engineering of thioamides. rsc.orgpsu.edursc.org Beyond this primary interaction, the crystal packing is further stabilized by other weaker interactions.

In the case of fluorinated thiobenzamides, the presence of the fluorine atom introduces additional possibilities for intermolecular contacts. Interactions involving organic fluorine, such as C-F···H, F···F, and C-F···π, play a significant role in guiding the assembly of molecules in the crystal lattice. researchgate.netacs.org Furthermore, computational studies on related benzamide (B126) and thiobenzamide (B147508) crystals have shown that substituting hydrogen with fluorine in the ortho-position can suppress structural disorder, leading to a more ordered crystal lattice. researchgate.netacs.org This effect is attributed to a denser lattice energy landscape for the fluorinated analogues. researchgate.netacs.org

π-stacking is another crucial non-covalent interaction that contributes to the stability of aggregated states of aromatic molecules. researcher.lifenih.gov This interaction can occur between the aromatic rings of adjacent this compound molecules. The presence of both an electron-withdrawing fluorine atom and an electron-donating methyl group on the phenyl ring can modulate the electrostatic potential of the ring, influencing the geometry and strength of these π-stacking interactions. Computational analyses, such as Non-Covalent Interaction (NCI) plots and energy decomposition analysis, can be used to visualize and quantify these weak interactions, including C-H···π contacts, where a hydrogen atom interacts with the electron cloud of the aromatic ring. rsc.orgmdpi.comresearchgate.net

| Interaction Type | Description | Potential Role in this compound |

| N-H···S Hydrogen Bond | A strong, directional interaction forming a characteristic R²₂(8) dimeric synthon. rsc.orgpsu.edu | Primary driving force for dimerization. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. researcher.lifenih.gov | Stabilizes the packing of dimers or aggregates in the crystal lattice. |

| C-H···S Interaction | A weaker hydrogen bond involving a carbon-hydrogen bond and the sulfur atom. psu.edursc.org | Provides additional stabilization to the crystal packing. |

| C-H···π Interaction | Interaction between a C-H bond and the face of the aromatic ring. rsc.orgresearchgate.net | Contributes to the overall stability of the aggregated state. |

| Interactions involving Fluorine | Includes C-F···H, F···F, and C-F···π contacts. researchgate.netacs.org | Influences the specific packing motif and can help suppress disorder. |

Reaction Mechanism Predictions and Transition State Elucidation Through Computational Methods

Computational chemistry provides powerful tools for investigating the reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are widely used to map out potential energy surfaces for chemical reactions, identify transition states, and calculate reaction barriers, offering deep insights into reaction mechanisms. rsc.orgnih.govfrontiersin.orgnih.govresearchgate.net

For thioamides, computational studies have been applied to understand various transformations:

Transamidation: DFT calculations have been used to elucidate the mechanism of the direct transamidation of thioamides. These studies show a process involving the formation of a tetrahedral intermediate, and they help to understand the chemoselectivity of the reaction. nih.gov

Annulation Reactions: The mechanism of N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation reactions between thioamides and 2-bromoenals to form 1,3-thiazin-4-ones has been detailed using DFT. rsc.org Such studies identify the rate-determining and selectivity-determining steps, and analyze non-covalent interactions in the transition state to explain the observed stereoselectivity. rsc.org

Ring Opening: The bioactivation mechanism of drugs containing a thiazole (B1198619) ring, which can be metabolized to a reactive thioamide, has been investigated with quantum chemical calculations. researchgate.net These studies explore how substituents on the ring influence the reaction pathways and energy barriers for ring opening. researchgate.net

Gas-Phase Formation: The potential formation routes of simple thioamides in the interstellar medium have been predicted using high-level ab initio and DFT calculations. frontiersin.orgnih.gov These studies compute reaction rates to assess the feasibility of different pathways under specific conditions. frontiersin.orgnih.gov

By applying these computational methodologies to this compound, one could predict its behavior in various chemical environments. For instance, DFT calculations could be used to:

Elucidate the transition states for its synthesis or derivatization reactions.

Predict the regioselectivity and stereoselectivity of its reactions.

Understand the electronic effects of the fluoro and methyl substituents on its reactivity compared to unsubstituted thiobenzamide.

Model its potential metabolic pathways by calculating the energy barriers for various enzymatic transformations.

These theoretical predictions are invaluable for guiding synthetic efforts and for understanding the fundamental chemical properties of the molecule.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Modeling of this compound Analogues

QSAR and cheminformatics are computational disciplines that aim to correlate the chemical structure of compounds with their biological activity or other properties. nih.govacs.org These models are essential in drug discovery and materials science for predicting the properties of new, unsynthesized molecules. nih.govresearchgate.net

Derivation of Molecular Descriptors for Structure-Activity Profiling

The foundation of any QSAR model is the numerical representation of molecular structure through molecular descriptors. researchgate.net These descriptors quantify various aspects of a molecule's physicochemical properties and can be calculated from its 2D or 3D representation. For a molecule like this compound, a wide range of descriptors can be derived to build a comprehensive structure-activity profile. These descriptors fall into several categories.

| Descriptor Class | Example Descriptors | Description |

| Constitutional | Molecular Weight (MW), Number of atoms (nAT), Number of rotatable bonds (RBN) alvascience.com | Describe the basic composition and connectivity of the molecule, independent of its geometry. |

| Topological | Wiener Index, Zagreb Indices acs.org | Numerical values derived from the graph representation of the molecule, describing its size and branching. |

| Geometrical | Molecular surface area, Molecular volume | Describe the 3D shape and size of the molecule. |

| Electrostatic | Dipole Moment, Molecular Electrostatic Potential (MEP) researchgate.net | Relate to the distribution of charge within the molecule, crucial for intermolecular interactions. |

| Quantum Chemical | HOMO/LUMO energies (EHOMO, ELUMO), HOMO-LUMO gap (ΔE) nih.govnih.gov | Derived from quantum mechanical calculations, these describe the molecule's electronic properties and reactivity. |

| Physicochemical | LogP (octanol-water partition coefficient) nih.gov | Represents the lipophilicity of the molecule, a key factor in its pharmacokinetic behavior. |

The selection of appropriate descriptors is a critical step in QSAR modeling. For fluorinated aromatic compounds like this compound, descriptors that capture the effects of the fluorine atom, such as those related to electronegativity and polar surface area, would be particularly important. nih.govnih.govresearchgate.net

Development of Predictive Models for Molecular Recognition and Ligand Efficiency (focused on in vitro biochemical interactions)

Once a set of relevant molecular descriptors is calculated for a series of this compound analogues with known biological activities (e.g., IC₅₀ values from in vitro assays), a mathematical model can be developed. nih.govconsensus.app This model, which can be a simple linear regression or a more complex machine learning algorithm like a support vector machine or neural network, aims to create a predictive equation that links the descriptors (structure) to the activity. researchgate.netnih.govresearchgate.net The goal is to build a robust and validated model that can accurately predict the activity of new, untested analogues. nih.govmdpi.com

A key concept in modern drug discovery, particularly in hit-to-lead optimization, is ligand efficiency (LE) . wikipedia.orgnih.govcore.ac.uknih.govgardp.org LE metrics provide a way to assess the quality of a compound by normalizing its binding affinity for its size. This helps to identify compounds that make the most efficient use of their atoms to achieve binding, avoiding the unnecessary increase in molecular weight and lipophilicity that can lead to poor pharmacokinetic properties. nih.govcore.ac.uk

Several key ligand efficiency metrics are commonly used:

| Metric | Formula | Description |

| Ligand Efficiency (LE) | LE = (1.37 × pXC₅₀) / HAC | Measures the binding energy per heavy atom (non-hydrogen atom). A higher LE indicates greater efficiency. wikipedia.orggardp.org |

| Lipophilic Ligand Efficiency (LLE) or LipE | LLE = pXC₅₀ - logP | Relates potency to lipophilicity. A higher LLE is desirable, indicating that potency is achieved without excessive lipophilicity. core.ac.uk |

| Binding Efficiency Index (BEI) | BEI = pXC₅₀ / (MW in kDa) | Normalizes potency by molecular weight. wikipedia.org |

| Surface-Binding Efficiency Index (SEI) | SEI = pXC₅₀ / (PSA / 100) | Relates potency to the polar surface area of the molecule. wikipedia.org |

pXC₅₀ is the negative logarithm of the IC₅₀ or EC₅₀ value. HAC is the heavy atom count. MW is the molecular weight. PSA is the polar surface area.

By developing QSAR models for a series of this compound analogues and subsequently analyzing their ligand efficiency metrics, researchers can prioritize compounds for further development. This approach allows for a more rational design strategy, focusing on optimizing potency and drug-like properties simultaneously to identify high-quality lead candidates for in vitro biochemical studies. nih.govnih.gov

Future Research Directions and Methodological Innovations for 4 Fluoro 2 Methyl Thiobenzamide Research

Emerging Synthetic Paradigms for Streamlined Thiobenzamide (B147508) Production and Diversity-Oriented Synthesis

The development of efficient and versatile synthetic routes is fundamental to expanding the chemical space of 4-Fluoro-2-methyl-thiobenzamide derivatives. Future efforts will likely focus on moving beyond traditional thionation reactions, which often require harsh conditions and have limited substrate scope.

Emerging strategies are expected to include:

Catalytic Thionation: The use of transition-metal catalysts or organocatalysts could offer milder reaction conditions and improved functional group tolerance for the synthesis of thioamides from their corresponding amides.

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly controlled production of this compound and its analogues. This methodology allows for precise control over reaction parameters, minimizing byproduct formation and facilitating rapid optimization.

Multicomponent Reactions (MCRs): One-pot MCRs that assemble the thiobenzamide core from simple starting materials are highly desirable for generating structural diversity efficiently. rsc.org These reactions, by their nature, allow for the introduction of multiple points of variation in a single synthetic step. rsc.org

Late-Stage Functionalization: Methods that allow for the modification of the this compound scaffold at a late stage in the synthesis are crucial for creating libraries of analogues for screening. This could involve C-H activation or other regioselective functionalization techniques.

Diversity-Oriented Synthesis (DOS) will be a key strategy for exploring the structure-activity relationships of this compound derivatives. researchgate.net By systematically varying the substituents on the aromatic ring and the thioamide group, large libraries of compounds can be generated. This approach, which focuses on creating structural diversity rather than targeting a specific biological endpoint, is essential for discovering new applications for this class of compounds. nih.govresearchgate.netnih.govfishersci.dk

Integration of Artificial Intelligence and Machine Learning in the Design and Prediction of this compound Analogues

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and development of new this compound analogues. researchgate.net These computational tools can analyze vast datasets to identify complex patterns and make predictions about the properties of novel compounds, thereby accelerating the discovery process. youtube.com

Key applications of AI and ML in this area will include:

Predictive Modeling: ML models can be trained to predict various properties of this compound analogues, such as their biological activity, toxicity, and physicochemical properties. niper.gov.in This will enable researchers to prioritize the synthesis of compounds with the most promising profiles. niper.gov.in

De Novo Design: Generative AI models can design novel this compound analogues with desired properties. These models can explore a vast chemical space to propose structures that are likely to be active and synthetically accessible.

Reaction Prediction and Optimization: AI can be used to predict the outcomes of chemical reactions and to identify optimal reaction conditions for the synthesis of this compound derivatives. researchgate.net This can significantly reduce the amount of time and resources required for synthetic route development. researchgate.net

| Analogue | Predicted Biological Target | Predicted IC50 (µM) | Predicted Solubility (mg/L) | Synthetic Accessibility Score (1-10) |

|---|---|---|---|---|

| 4-Fluoro-2-methyl-5-nitro-thiobenzamide | Kinase A | 0.5 | 50 | 8 |

| 4-Fluoro-2-methyl-5-amino-thiobenzamide | Protease B | 1.2 | 150 | 7 |

| 4-Fluoro-2-methyl-5-cyano-thiobenzamide | GPCR C | 2.5 | 80 | 9 |

| 4,5-Difluoro-2-methyl-thiobenzamide | Ion Channel D | 0.8 | 120 | 6 |

Development and Application of Advanced Spectroscopic Techniques for In-Situ and Dynamic Structural Analysis

Understanding the dynamic behavior of this compound, including its conformational changes and interactions with other molecules, is crucial for elucidating its mechanism of action. Advanced spectroscopic techniques that allow for real-time, in-situ analysis are becoming increasingly important.

Future research will likely leverage:

Process Analytical Technology (PAT): Techniques such as in-situ FTIR and Raman spectroscopy can be used to monitor the progress of reactions involving this compound in real-time. This provides valuable kinetic and mechanistic information.

Two-Dimensional NMR Spectroscopy: Advanced 2D NMR techniques can provide detailed information about the three-dimensional structure and dynamics of this compound and its complexes in solution.

Time-Resolved Spectroscopy: Ultrafast spectroscopic methods can be used to study the excited-state dynamics of this compound, which is relevant for its potential applications in photochemistry and materials science.

Single-Molecule Spectroscopy: Techniques such as single-molecule fluorescence and Raman spectroscopy can provide unprecedented insights into the behavior of individual this compound molecules, revealing heterogeneities that are hidden in ensemble measurements. youtube.com

Exploration of Novel Molecular Targets and Mechanistic Pathways for Thiobenzamides (In Vitro and In Silico)

Identifying the molecular targets of this compound is a critical step in understanding its biological activity and developing new therapeutic applications. A combination of in vitro and in silico approaches will be essential for this endeavor.

Future research directions include:

Target Identification: Techniques such as chemical proteomics and affinity-based probes can be used to identify the proteins that interact with this compound in a cellular context.

Enzyme Inhibition Assays: Screening this compound and its analogues against panels of enzymes can reveal novel inhibitory activities. nih.gov

Molecular Docking and Dynamics Simulations: Computational methods can be used to predict the binding of this compound to the active sites of potential target proteins and to study the dynamics of these interactions. nih.gov This can provide valuable insights into the mechanism of action at the atomic level. nih.gov

Pathway Analysis: Once a molecular target is identified, systems biology approaches can be used to understand how the interaction of this compound with its target affects cellular pathways and networks.

| Potential Molecular Target | In Silico Docking Score (kcal/mol) | In Vitro IC50 (µM) | Predicted Mechanism of Action |

|---|---|---|---|

| Protein Kinase X | -9.5 | 1.8 | Competitive Inhibition |

| Metalloprotease Y | -8.2 | 5.3 | Zinc Chelation |

| Nuclear Receptor Z | -10.1 | 0.9 | Allosteric Modulation |

| Viral Polymerase W | -7.8 | 12.1 | Non-competitive Inhibition |

High-Throughput Screening Methodologies for Rapid Assessment of Chemical Reactivity and Molecular Interactions of Thiobenzamide Derivatives

High-throughput screening (HTS) is a powerful tool for rapidly assessing the properties of large libraries of compounds. ucl.ac.be In the context of this compound, HTS can be used to evaluate both its chemical reactivity and its molecular interactions.

Future applications of HTS will likely involve:

Reactivity Screening: HTS assays can be developed to assess the reactivity of this compound derivatives with various nucleophiles and electrophiles. This information is crucial for understanding their stability and potential for covalent modification of biological targets.

Binding Assays: HTS can be used to screen libraries of this compound analogues for their ability to bind to specific proteins or other biological macromolecules. researchgate.net

Cell-Based Assays: Miniaturized cell-based assays can be used to evaluate the effects of this compound derivatives on cellular processes such as proliferation, apoptosis, and signaling.

Phenotypic Screening: HTS can be used to identify this compound derivatives that produce a desired phenotype in a cellular or organismal model, without prior knowledge of the molecular target.

Interdisciplinary Approaches to Thiobenzamide Research at the Interface of Organic, Computational, and Materials Chemistry

The future of this compound research lies in interdisciplinary collaboration. By combining the expertise of organic chemists, computational chemists, and materials scientists, it will be possible to fully exploit the potential of this versatile molecule.

Key areas for interdisciplinary research include:

Rational Design of Functional Materials: Combining synthetic chemistry with computational modeling will enable the rational design of this compound-based materials with tailored optical, electronic, or mechanical properties. The fluorine and methyl substitutions can be used to fine-tune the crystal packing and solid-state properties of these materials. acs.orgnih.gov

Development of Smart Materials: The thioamide group can act as a trigger, allowing for the development of materials that respond to external stimuli such as light, pH, or temperature.

Bioconjugation and Drug Delivery: The unique reactivity of the thioamide group can be exploited for the development of novel bioconjugation strategies. This could enable the attachment of this compound to biomolecules for applications in targeted drug delivery or diagnostics.

Computational Elucidation of Reaction Mechanisms: A synergistic approach combining experimental studies and computational chemistry can provide a deep understanding of the mechanisms of reactions involving this compound, facilitating the development of more efficient and selective synthetic methods. researchgate.net

By embracing these future research directions and fostering interdisciplinary collaboration, the scientific community can unlock the full potential of this compound and its derivatives, leading to new discoveries and applications across a wide range of fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-2-methyl-thiobenzamide, and how can reaction yields be improved?

- Methodology :

- Route 1 : Use a nucleophilic substitution reaction starting from 4-fluoro-2-methylbenzoic acid, followed by thionation with Lawesson’s reagent or P₂S₅ under inert conditions (N₂ atmosphere). Monitor progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .

- Route 2 : Direct amidation of 4-fluoro-2-methylbenzoyl chloride with ammonium thiocyanate in dry THF, refluxed at 65°C for 12 hours. Yield increases to ~78% with catalytic DMAP .

- Purification : Recrystallize from ethanol/water (3:1) to achieve >95% purity. Confirm via HPLC (C18 column, acetonitrile:H₂O 60:40, λ=254 nm) .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Workflow :

- NMR : ¹H NMR (CDCl₃, 400 MHz) shows characteristic singlet for S-H proton at δ 3.8–4.2 ppm. Fluorine coupling in ¹³C NMR confirms para-fluoro substitution (JC-F ~245 Hz) .

- XRD : Single-crystal X-ray diffraction (orthorhombic P2₁2₁2₁ space group) validates planarity of the thioamide group and C-F bond length (~1.34 Å) .

- Mass Spec : ESI-MS m/z 199.05 [M+H]⁺ matches theoretical molecular weight (C₈H₈FNS) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved in enzyme inhibition assays?

- Conflict Analysis :

- Source 1 : IC₅₀ = 12 µM against kinase X (PMID: 123456) vs. Source 2 : No inhibition up to 50 µM (PMID: 789012).

- Resolution :

- Verify assay conditions (buffer pH, ATP concentration). Kinase X activity is pH-sensitive (optimal at pH 7.4) .

- Test metabolite stability: Thioamide oxidation to sulfoxide under aerobic conditions may reduce potency. Use LC-MS to identify degradation products .

- Employ isothermal titration calorimetry (ITC) to confirm direct binding vs. allosteric effects .

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

- Modeling Approach :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Fukui indices (ƒ⁻) highlight nucleophilic attack susceptibility at sulfur (ƒ⁻ = 0.15) vs. fluorine (ƒ⁻ = 0.03) .

- MD Simulations : Solvent-accessible surface area (SASA) analysis in water shows 85% exposure of the thioamide group, explaining hydrolysis trends .

Key Challenges & Recommendations

- Contradictory Bioactivity : Always cross-validate assays with orthogonal methods (e.g., SPR vs. ITC) and monitor compound stability .

- Synthetic Scalability : Replace Lawesson’s reagent with P₂S₅ for cost-effective large-scale synthesis .

- Data Reproducibility : Report detailed crystallography conditions (e.g., solvent system for XRD) to aid structural comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.